Acepromazine Maleate

Catalog No.
S516913
CAS No.
3598-37-6
M.F
C23H26N2O5S
M. Wt
442.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acepromazine Maleate

CAS Number

3598-37-6

Product Name

Acepromazine Maleate

IUPAC Name

(Z)-but-2-enedioic acid;1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanone

Molecular Formula

C23H26N2O5S

Molecular Weight

442.5 g/mol

InChI

InChI=1S/C19H22N2OS.C4H4O4/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)23-19;5-3(6)1-2-4(7)8/h4-5,7-10,13H,6,11-12H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

FQRHOOHLUYHMGG-BTJKTKAUSA-N

solubility

9.80e-03 g/L

Synonyms

1-[10-[3-(Dimethylamino)propyl]-10H-phenothiazin-2-yl]ethanone (2Z)-2-Butenedioate; 10-[3-(Dimethylamino)propyl]phenothiazin-2-yl Methyl Ketone Maleate; Acepran; Acepromazine Monomaleate; Acetylpromazine Maleate; Anatran; Atravet; Calmivet; Calmo Neosan; NSC 264522; Notensil; Notenzil; Plegicil; Sedalin; Soprontin;

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.C(=C\C(=O)O)\C(=O)O

The exact mass of the compound Acepromazine maleate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 264522. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Acepromazine Maleate (CAS: 3598-37-6) is the maleate salt form of acepromazine, a phenothiazine-derived neuroleptic agent. It functions primarily as a potent dopamine D2 receptor antagonist, resulting in sedation, muscle relaxation, and reduced spontaneous activity. Widely used in veterinary medicine as a tranquilizer and preanesthetic agent for canines, felines, and equines, its selection over other sedatives is often driven by its rapid, non-hypnotic calming effect and established efficacy. The maleate salt form is specifically utilized to enhance aqueous solubility, a critical attribute for creating stable injectable formulations required in clinical and research settings.

Substituting Acepromazine Maleate with its free base form, acepromazine, is impractical for most applications due to a critical loss of water solubility, which prevents the preparation of stable, high-concentration aqueous solutions required for injectable dosing. Procuring an alternative phenothiazine like Chlorpromazine is not a direct replacement; while mechanistically similar, differences in potency and side-effect profiles necessitate complete re-formulation and dose validation. Likewise, substituting with a sedative from another class, such as the alpha-2 adrenergic agonist Xylazine, introduces entirely different physiological effects, including more pronounced cardiovascular depression and potential for adverse reactions, making it unsuitable as a drop-in alternative without significant protocol redevelopment and risk assessment.

Aqueous Solubility for Injectable Formulations

Acepromazine Maleate is specified as "soluble in water," with a reported solubility of 1 part in 27 parts water, which translates to approximately 37,000 mg/L (37 mg/mL). This high aqueous solubility is a direct result of its salt form and is essential for producing the common 10 mg/mL injectable solutions used in veterinary practice. In contrast, the free base form, acepromazine, is not readily water-soluble, making the maleate salt the required choice for aqueous parenteral formulations.

Evidence DimensionAqueous Solubility at 20°C
Target Compound DataApprox. 37,000 mg/L (Soluble)
Comparator Or BaselineAcepromazine (free base): Poorly soluble (inferred)
Quantified DifferenceQualitatively high vs. low; enables clinical formulation concentrations (e.g., 10 mg/mL)
ConditionsStandard temperature and pressure; water as solvent.

This solubility is the primary procurement driver for any application requiring a stable, injectable aqueous solution, as the free base is unsuitable for this purpose.

Aqueous Solution Stability for Compounding

The stability of Acepromazine Maleate in aqueous solution is critical for its use in compounded preparations and commercial injectables. A study on compounded formulations demonstrated that an aqueous solution of Acepromazine Maleate at a concentration of 3 mg/mL was stable at room temperature for at least 6 months. This documented stability provides a reliable basis for preparing stock solutions and formulations for both clinical and research use, ensuring consistent potency over time, a feature not guaranteed with less stable analogs or improperly formulated free base suspensions.

Evidence DimensionAqueous Solution Stability
Target Compound DataStable for 6 months
Comparator Or BaselineBaseline (freshly prepared solution)
Quantified DifferenceNo significant degradation over a 6-month period
Conditions3 mg/mL aqueous solution, room temperature, protected from light.

For buyers in research or compounding pharmacy, this proven stability reduces waste and ensures reproducible dosing in long-term studies or clinical practice.

Cardiovascular Safety vs. Alpha-2 Agonists

When selecting a sedative, the cardiovascular side-effect profile is a primary procurement determinant. Compared to the common substitute Xylazine (an α2-adrenergic agonist), Acepromazine offers a different cardiovascular safety profile. While Acepromazine's α1-adrenergic blockade can cause hypotension, it is less likely to induce the severe bradycardia and arrhythmias associated with xylazine. In a comparative study in dogs, xylazine sedation was associated with arrhythmia and transient apnea, side effects not observed with acepromazine in the same study. This makes Acepromazine Maleate a more suitable choice for procedures in animals where maintaining cardiovascular stability and avoiding severe heart rate depression is a priority.

Evidence DimensionAdverse Cardiovascular and Respiratory Events
Target Compound DataNo arrhythmia or apnea observed
Comparator Or BaselineXylazine: Observed arrhythmia and transient apnea
Quantified DifferenceQualitative difference in observed critical side effects under study conditions
ConditionsSedation for excretory urography in adult dogs; Acepromazine at 0.1mg/kg IM vs. Xylazine at 2.0mg/kg IM.

This evidence directly informs the selection of a sedative for higher-risk patients or procedures where the arrhythmogenic and bradycardic effects of xylazine are unacceptable.

Stable Multi-Dose Injectable Sedatives

The high aqueous solubility (approx. 37 mg/mL) and proven 6-month stability in solution make Acepromazine Maleate the ideal starting material for developing and manufacturing commercial-grade or compounded injectable tranquilizers. These properties ensure product consistency and a viable shelf-life.

Pre-anesthesia in Cardiac-Sensitive Patients

In pre-anesthetic protocols where the severe bradycardia and potential arrhythmias caused by alpha-2 agonists like xylazine are a concern, Acepromazine Maleate serves as a key alternative. Its distinct mechanism provides sedation while avoiding the specific cardiodepressant effects characteristic of xylazine.

Chemical Restraint for Exams & Minor Procedures

Acepromazine Maleate is used to formulate solutions for chemical restraint during examinations, grooming, and minor surgical procedures in dogs, cats, and horses. Its reliable sedative effect and established dose-response make it a practical choice for routine clinical use.

Non-Arrhythmogenic Sedation for Research

For research involving animal models where cardiovascular parameters are being measured or must remain stable, Acepromazine Maleate is a suitable sedative. Its lower propensity to cause arrhythmias compared to alternatives like xylazine ensures that the sedative does not confound experimental results.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

Solid

XLogP3

4.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

442.15624311 Da

Monoisotopic Mass

442.15624311 Da

Heavy Atom Count

31

Appearance

Yellow Solid

Melting Point

< 25 °C

UNII

37862HP2OM

Related CAS

61-00-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.12%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (97.56%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Acepromazine was first used in humans in the 1950s as an antipsychotic agent. It is now rarely used in humans. Acepromazine is frequently used in animals as a sedative and antiemetic. Its principal value is in quietening and calming anxious animals.

Pharmacology

Acepromazine Maleate is the maleate salt of acepromazine, a phenothiazine derivative with depressant effect on the central nervous system. Acepromazine acts as a dopamine receptor antagonist in the CNS, thereby causing sedation, muscular relaxation and a reduction in spontaneous activity. Its fast-acting neuroleptic effect with low toxicity is of particular value in veterinary medicine.

MeSH Pharmacological Classification

Antipsychotic Agents

Mechanism of Action

Acepromazine acts as an antagonist (blocking agent) on different postsysnaptic receptors -on dopaminergic-receptors (subtypes D1, D2, D3 and D4 - different antipsychotic properties on productive and unproductive symptoms), on serotonergic-receptors (5-HT1 and 5-HT2, with anxiolytic, antidepressive and antiaggressive properties as well as an attenuation of extrapypramidal side-effects, but also leading to weight gain, fall in blood pressure, sedation and ejaculation difficulties), on histaminergic-receptors (H1-receptors, sedation, antiemesis, vertigo, fall in blood pressure and weight gain), alpha1/alpha2-receptors (antisympathomimetic properties, lowering of blood pressure, reflex tachycardia, vertigo, sedation, hypersalivation and incontinence as well as sexual dysfunction, but may also attenuate pseudoparkinsonism - controversial) and finally on muscarinic (cholinergic) M1/M2-receptors (causing anticholinergic symptoms like dry mouth, blurred vision, obstipation, difficulty/inability to urinate, sinus tachycardia, ECG-changes and loss of memory, but the anticholinergic action may attenuate extrapyramidal side-effects).

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Irritant

Irritant

Other CAS

3598-37-6

Wikipedia

Acepromazine
Vidarabine

Biological Half Life

3 hours in horses.

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Explore Compound Types